An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzoic Acid
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory practice.
Core Molecular Attributes
5-Bromo-4-fluoro-2-methylbenzoic acid is a polysubstituted benzene derivative. The presence of bromine and fluorine atoms, along with a methyl and a carboxylic acid group, imparts unique physicochemical properties that make it a valuable building block in the design of complex organic molecules.
Physicochemical Properties
A summary of the key quantitative data for 5-Bromo-4-fluoro-2-methylbenzoic acid is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 233.03 g/mol | [1] |
| Chemical Formula | C₈H₆BrFO₂ | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
| Melting Point | Not available. For the related isomer 5-Bromo-2-fluorobenzoic acid: 141-145 °C | [3] |
| Solubility | Predicted to be soluble in organic solvents like methanol, DMSO, and ethyl acetate. | General chemical knowledge |
Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic Acid: A Plausible Synthetic Pathway
Proposed Synthetic Workflow
The proposed synthesis involves a three-step process:
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Diazotization of the starting amine.
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Sandmeyer-type bromination to introduce the bromine atom.
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Oxidation of the methyl group to a carboxylic acid.
Caption: Proposed synthetic workflow for 5-Bromo-4-fluoro-2-methylbenzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene via Sandmeyer Reaction
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In a well-ventilated fume hood, dissolve 4-fluoro-2-methylaniline in a suitable aqueous acid (e.g., 48% HBr). Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude 1-Bromo-4-fluoro-2-methylbenzene, which can be purified by distillation or column chromatography.
Step 2: Oxidation to 5-Bromo-4-fluoro-2-methylbenzoic acid
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To a solution of 1-Bromo-4-fluoro-2-methylbenzene in a mixture of a suitable solvent (e.g., pyridine and water), add potassium permanganate (KMnO₄) portion-wise.
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Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the starting material (TLC) and the formation of a brown manganese dioxide precipitate.
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Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide.
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Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-4-fluoro-2-methylbenzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 5-Bromo-4-fluoro-2-methylbenzoic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will likely display complex splitting patterns due to coupling between the protons and the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 170 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.[4]
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.[4]
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C-H stretching vibrations for the aromatic ring and the methyl group (around 2850-3100 cm⁻¹).
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C-Br and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-Bromo-4-fluoro-2-methylbenzoic acid (233.03 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzoic acids are important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further chemical modifications, such as cross-coupling reactions.
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Scaffold for Bioactive Molecules: 5-Bromo-4-fluoro-2-methylbenzoic acid can serve as a starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications.
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Intermediate for API Synthesis: Similar fluorinated benzoic acid derivatives are used in the synthesis of HIV-1 integrase inhibitors and anti-cancer agents that target tubulin polymerization.[5] The title compound is a promising candidate for the development of novel therapeutics in these and other disease areas.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 5-Bromo-4-fluoro-2-methylbenzoic acid. Based on data from structurally related compounds, the following hazards should be considered:
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Harmful if swallowed. [1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
5-Bromo-4-fluoro-2-methylbenzoic acid is a valuable chemical entity with significant potential in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, methods for its analytical characterization, and essential safety information. By understanding these key technical aspects, researchers can effectively and safely utilize this compound in their scientific endeavors.
References
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PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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